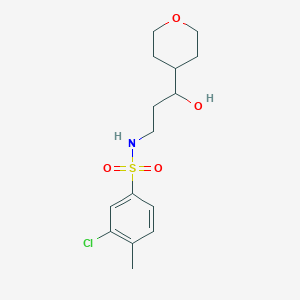

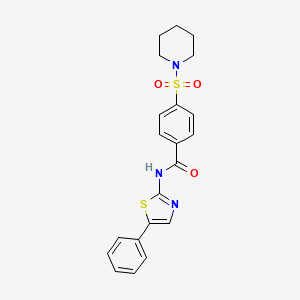

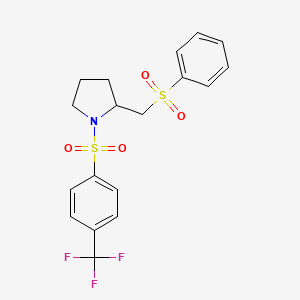

![molecular formula C11H16N2OS B3019584 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 866149-81-7](/img/structure/B3019584.png)

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-amino-substituted diazoles, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been achieved through a transition-metal-free process involving the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by I2-mediated oxidative C–O/C–S bond formation . This method has shown compatibility with a range of aldehydes, including aromatic, aliphatic, and cinnamic types, allowing for the efficient and scalable production of various diazole derivatives . Additionally, the Kabachnik–Fields reaction has been utilized for the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde using phosphomolybdic acid in dichloromethane, demonstrating good yields and short reaction times .

Molecular Structure Analysis

The molecular structure of compounds synthesized from reactions involving cyclohexylamine and carbaldehydes has been characterized by various spectroscopic methods. For instance, the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde resulted in a compound with an intramolecular N-H...N hydrogen bond, forming sheets linked by C-H...O hydrogen bonds . In contrast, a different product with an intramolecular N-H...O hydrogen bond was obtained when reacting with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, forming centrosymmetric dimers .

Chemical Reactions Analysis

The reactivity of cyclohexylamine in condensation reactions has been explored in various contexts. For example, cyclohexylisocyanide has been reacted with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids without prior activation of the reactants . Similarly, the three-component cyclocondensation of 5-nitrothiophene-2-carbaldehyde with cyclohexanone and C-aminotri(tetr)azoles has led to the selective formation of hexahydrotriazoloquinazolines, with the reaction paths experimentally justified by isolating and characterizing intermediate products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the nature of their synthesis. The presence of intramolecular hydrogen bonds in the compounds indicates potential for specific intermolecular interactions, which could influence their physical properties such as solubility and melting points . The use of spectroscopic techniques, including IR, ^1H, ^13C NMR, and mass spectroscopy, as well as CHN-O analysis, has been crucial in confirming the stability and purity of the synthesized compounds . The antimicrobial activities of some synthesized compounds suggest that their chemical properties may confer biological activity, which could be of interest in medicinal and biological sciences .

Propiedades

IUPAC Name |

2-[cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-13(9-5-3-2-4-6-9)11-12-7-10(8-14)15-11/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXAMPILUZIDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

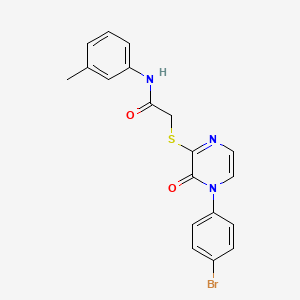

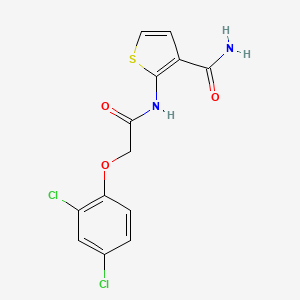

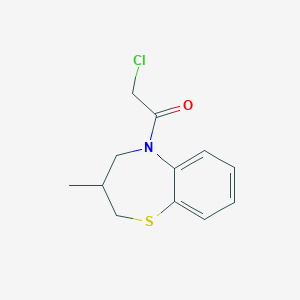

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)

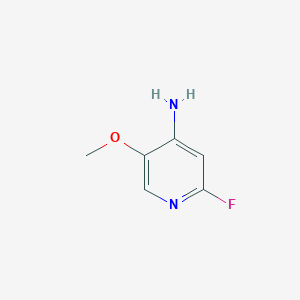

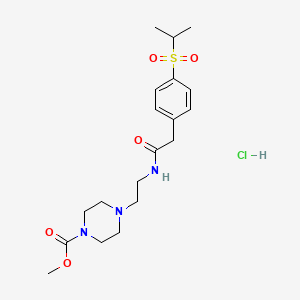

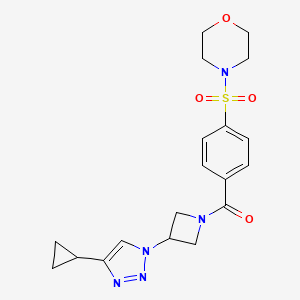

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

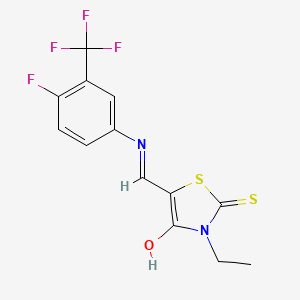

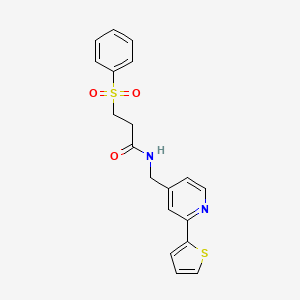

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)